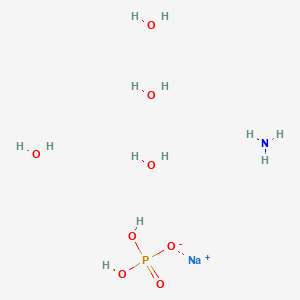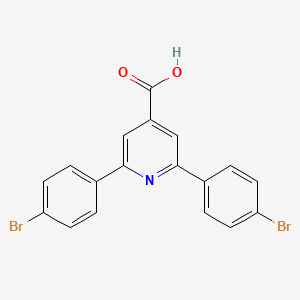
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C18H11Br2NO2 and a molecular weight of 433.09 g/mol . This compound features a pyridine ring substituted at the 2 and 6 positions with 4-bromophenyl groups and at the 4 position with a carboxylic acid group. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dibromopyridine.
Suzuki Coupling Reaction: The 2,6-dibromopyridine undergoes a Suzuki coupling reaction with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 2,6-bis(4-bromophenyl)pyridine intermediate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Alcohols or Acyl Chlorides: From reduction or oxidation of the carboxylic acid group.
Applications De Recherche Scientifique
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of biologically active compounds, such as inhibitors or modulators of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid: Similar structure but with fluorine atoms instead of bromine, which can affect its reactivity and applications.
2,6-Bis(4-chlorophenyl)pyridine-4-carboxylic acid:
Uniqueness: 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid is unique due to the presence of bromine atoms, which provide specific reactivity patterns and make it suitable for certain types of chemical transformations and applications that other halogenated derivatives may not support.
Propriétés
Formule moléculaire |
C18H11Br2NO2 |
|---|---|
Poids moléculaire |
433.1 g/mol |
Nom IUPAC |
2,6-bis(4-bromophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H11Br2NO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) |
Clé InChI |
AVXWRLXMNKNBOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


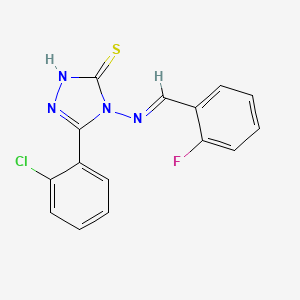
![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)
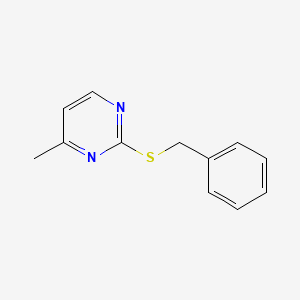
![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12043170.png)
![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)
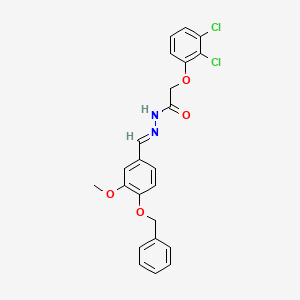
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043184.png)
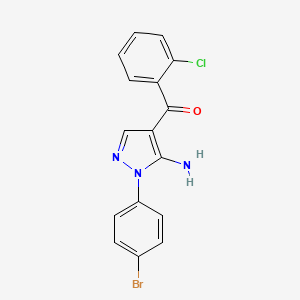
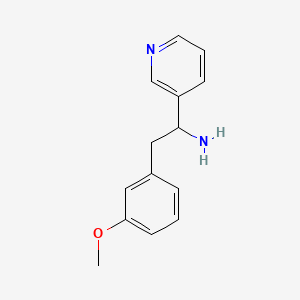
![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)

